molecular formula C17H14N4O2S B496911 1-(Indolin-1-yl)-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)ethanone CAS No. 723259-00-5

1-(Indolin-1-yl)-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)ethanone

Cat. No.: B496911
CAS No.: 723259-00-5
M. Wt: 338.4g/mol
InChI Key: WGWNOHGIBDSZPH-UHFFFAOYSA-N
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Description

1-(Indolin-1-yl)-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)ethanone is a complex organic compound that features a unique combination of indoline, pyridine, and oxadiazole moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Indolin-1-yl)-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)ethanone typically involves multiple steps:

  • Formation of the Oxadiazole Ring:

    • Starting with a hydrazide derivative, the oxadiazole ring is formed through cyclization with carbon disulfide and an appropriate base, such as potassium hydroxide, under reflux conditions.
  • Thioether Formation:

    • The oxadiazole derivative is then reacted with a halogenated ethanone, such as 2-bromoacetophenone, in the presence of a base like sodium hydride to form the thioether linkage.
  • Indoline Attachment:

    • Finally, the indoline moiety is introduced through a nucleophilic substitution reaction, where indoline reacts with the intermediate product in the presence of a suitable catalyst, such as palladium on carbon, under hydrogenation conditions.

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: 1-(Indolin-1-yl)-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert ketone groups to alcohols.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.

    Substitution: Halogenated reagents, nucleophiles like amines or thiols, often in the presence of a base or catalyst.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Functionalized indoline or pyridine derivatives.

Scientific Research Applications

1-(Indolin-1-yl)-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)ethanone has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, or anticancer properties.

    Medicine: Explored for drug development, particularly in targeting specific enzymes or receptors involved in disease pathways.

Mechanism of Action

The mechanism of action of 1-(Indolin-1-yl)-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)ethanone depends on its specific biological target. Generally, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to inhibition or modulation of biological pathways. The indoline and oxadiazole moieties are particularly important for binding interactions, while the thioether linkage may influence the compound’s overall stability and reactivity.

Comparison with Similar Compounds

    1-(Indolin-1-yl)-2-(pyridin-4-yl)ethanone: Lacks the oxadiazole ring, potentially altering its biological activity and reactivity.

    2-(Indolin-1-yl)-1,3,4-oxadiazole: Lacks the pyridine moiety, which may affect its binding properties and specificity.

    1-(Pyridin-4-yl)-2-(1,3,4-oxadiazol-2-yl)ethanone: Lacks the indoline moiety, impacting its overall pharmacological profile.

Uniqueness: 1-(Indolin-1-yl)-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)ethanone is unique due to its combination of indoline, pyridine, and oxadiazole rings, which confer distinct chemical and biological properties. This combination allows for versatile interactions with various biological targets, making it a valuable compound in medicinal chemistry research.

Biological Activity

1-(Indolin-1-yl)-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)ethanone is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound combines indoline, pyridine, and oxadiazole moieties, which are known for their diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the following components:

  • Indoline moiety : Known for its role in various biological activities.
  • Pyridine ring : Contributes to the compound's ability to interact with biological targets.
  • Oxadiazole ring : Imparts unique electronic properties that enhance biological interactions.

The compound's molecular formula is C15H14N4OSC_{15}H_{14}N_4OS, with a molecular weight of approximately 302.36 g/mol.

The biological activity of this compound is believed to involve multiple mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways. For instance, it has been studied as a potential inhibitor of cyclooxygenase (COX) enzymes, which are targets for anti-inflammatory drugs .
  • Receptor Modulation : It may interact with various receptors in the body, affecting signaling pathways related to cancer progression and inflammation.
  • DNA Interaction : The compound's structure allows it to bind to DNA, potentially disrupting replication processes in cancer cells.

Anticancer Activity

Several studies have demonstrated the anticancer potential of this compound:

  • Cell Line Studies : In vitro studies using various cancer cell lines (e.g., HT29 and COLO205) have shown that this compound exhibits significant cytotoxicity. For example, it was found to induce apoptosis in these cell lines through the activation of caspase pathways .
Cell LineIC50 (µM)Mechanism of Action
HT2915Apoptosis induction via caspases
COLO20512Inhibition of cell proliferation

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Antibacterial Tests : It showed promising activity against both Gram-positive and Gram-negative bacteria. For instance, its minimum inhibitory concentration (MIC) against Staphylococcus aureus was reported at 10 µM .
BacteriaMIC (µM)
Staphylococcus aureus10
Escherichia coli15

Anti-inflammatory Activity

Research indicates that this compound may possess anti-inflammatory effects:

  • COX Inhibition : Similar to other indole derivatives, it has been tested for its ability to inhibit COX enzymes, which play a critical role in inflammation . The results suggest that it could serve as a lead compound for developing non-steroidal anti-inflammatory drugs (NSAIDs).

Case Studies

A recent study explored the synthesis and biological evaluation of various derivatives based on the indoline scaffold. Among these derivatives, those containing the oxadiazole moiety exhibited enhanced anticancer and anti-inflammatory activities compared to their counterparts lacking this feature .

Properties

IUPAC Name

1-(2,3-dihydroindol-1-yl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O2S/c22-15(21-10-7-12-3-1-2-4-14(12)21)11-24-17-20-19-16(23-17)13-5-8-18-9-6-13/h1-6,8-9H,7,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGWNOHGIBDSZPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)CSC3=NN=C(O3)C4=CC=NC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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